molecular formula C21H13ClN2O4S2 B2571473 (Z)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide CAS No. 900134-58-9

(Z)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No. B2571473
CAS RN: 900134-58-9
M. Wt: 456.92
InChI Key: HCIGIXFATMZWKD-YVLHZVERSA-N
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Description

(Z)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a useful research compound. Its molecular formula is C21H13ClN2O4S2 and its molecular weight is 456.92. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Activity

A study on rhodanine-3-acetic acid-based derivatives, similar in structure to the compound , demonstrated potential antimicrobial activity against a variety of bacteria, mycobacteria, and fungi. Notably, these derivatives showed significant activity against Mycobacterium tuberculosis, indicating potential applications in combating tuberculosis and other bacterial infections (Krátký, Vinšová, & Stolaříková, 2017).

Synthesis and Crystal Structures

Research on the crystal structures of similar thiazolidine derivatives provides insights into their chemical properties and potential interactions. This knowledge is crucial for understanding how these compounds can be further modified or utilized in scientific research (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Antibacterial and Antioxidant Activities

A series of new coumarin derivatives incorporating thiazolidinone structures were synthesized and tested for their antibacterial activity. These compounds showed promising activity against various bacterial strains, highlighting their potential in developing new antibacterial agents. Additionally, some derivatives exhibited significant antioxidant properties, suggesting potential for applications in oxidative stress-related conditions (Hamdi, Al-ayed, Said, & Alary Fabienne, 2012).

Anti-inflammatory Activity

Derivatives of thiazolidinone, similar to the compound of interest, have been synthesized and evaluated for their anti-inflammatory activity. Some of these compounds demonstrated significant anti-inflammatory effects, indicating potential applications in the treatment of inflammation-related disorders (Sunder & Maleraju, 2013).

Synthesis and Characterization for Medicinal Chemistry

Research has also focused on the synthesis and characterization of thiazolidinone derivatives bearing additional pharmacophoric groups, aiming to explore their utility in medicinal chemistry. These efforts include investigating their complexing properties, which can be crucial for their application in creating more effective pharmaceutical agents (Kosterina, Morzherin, Kramarenko, Berseneva, Matern, Tkachev, & Bakulev, 2004).

properties

IUPAC Name

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O4S2/c22-15-4-2-1-3-12(15)10-17-20(27)24(21(29)30-17)11-18(25)23-14-6-7-16-13(9-14)5-8-19(26)28-16/h1-10H,11H2,(H,23,25)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIGIXFATMZWKD-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.